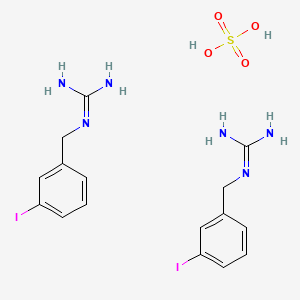Iobenguane sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
MIBG as a Radiopharmaceutical Imaging Agent
One of the most studied applications of MIBG is in diagnostic imaging. MIBG shares some similarities with norepinephrine, a natural molecule in the body. Because of this, certain tumors, particularly neuroendocrine tumors, tend to take up MIBG. PubChem: )
Researchers can attach radioactive isotopes to MIBG. When this radiolabeled MIBG is introduced into the body, it accumulates in tumors. By detecting the emitted radiation, doctors can use MIBG scans to image these tumors. National Institutes of Health: ) This can be helpful for:
- Diagnosing neuroendocrine tumors
- Identifying the spread of these tumors (staging)
- Monitoring the effectiveness of treatment
MIBG as an Anti-Cancer Agent
Some research has explored the potential of MIBG as a treatment for cancer. MIBG has shown promise in inhibiting the growth of certain cancer cells in laboratory studies. Cayman Chemical: However, more research is needed to determine its effectiveness and safety as a cancer treatment in humans.
Iobenguane sulfate, also known as meta-iodobenzylguanidine, is a synthetic analog of norepinephrine, primarily used in nuclear medicine as a radiopharmaceutical. It is particularly valuable for imaging adrenergically innervated tissues and diagnosing neuroendocrine tumors such as pheochromocytomas and neuroblastomas. The compound is typically labeled with iodine-123 or iodine-131, which allows for both diagnostic imaging and therapeutic applications, depending on the isotope used. Iobenguane sulfate has a molecular formula of and a molecular weight of approximately 640.26 g/mol .
MIBG's mechanism of action is not fully understood, but its affinity for the sympathetic nervous system is likely due to its structural similarity to norepinephrine, a neurotransmitter. MIBG is actively transported into these cells by the norepinephrine transporter (NET) []. The exact function within the cell is not entirely clear, but it may displace norepinephrine from storage vesicles or inhibit its release [].
The biological activity of iobenguane sulfate is closely linked to its structural similarity to norepinephrine. It binds to the norepinephrine transporter, facilitating its uptake into adrenergic tissues such as the adrenal medulla, heart, and salivary glands. This property enables it to serve as a marker for adrenergically active tumors and provides insights into sympathetic nervous system function in cardiac patients . Clinical applications include assessing myocardial sympathetic innervation in patients with heart failure and detecting neuroendocrine tumors .
Iobenguane sulfate can be synthesized through several methods, often involving the iodination of benzylguanidine derivatives. The synthesis typically includes:
- Preparation of the Guanidine Base: Starting from readily available guanidine derivatives.
- Iodination: Introducing iodine atoms at specific positions on the aromatic ring to create the iodobenzylguanidine structure.
- Formation of Sulfate Salt: The final step involves converting the base into its sulfate form for improved solubility and stability in aqueous solutions .
Iobenguane sulfate has several critical applications in medicine:
- Diagnostic Imaging: Used in gamma scintigraphy to detect pheochromocytomas and neuroblastomas.
- Cardiac Assessment: Evaluates sympathetic innervation in patients with heart failure.
- Therapeutic Use: When labeled with iodine-131, it can be employed to treat certain tumors by delivering targeted radiation therapy .
Interaction studies have demonstrated that various drugs can influence the pharmacokinetics of iobenguane sulfate:
- Canrenoic Acid: May increase excretion rates, potentially lowering serum levels of iobenguane sulfate.
- Dextroamphetamine: Can reduce absorption and efficacy by affecting serum concentrations .
Monitoring these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
Iobenguane sulfate shares structural characteristics with several related compounds, which can be compared based on their properties and applications:
| Compound Name | Molecular Formula | Primary Use | Unique Features |
|---|---|---|---|
| Iobenguane | Diagnostic imaging | Shorter half-life; used primarily for imaging. | |
| Mibefradil | Calcium channel blocker | Different mechanism; primarily cardiovascular use. | |
| Phenoxybenzamine | Non-selective alpha blocker | Used in managing pheochromocytoma symptoms; different action profile. | |
| Metaiodobenzylguanidine | Diagnostic imaging | Similar structure but typically used with iodine-131 for therapy. |
Iobenguane sulfate's uniqueness lies in its dual functionality as both a diagnostic tool and a therapeutic agent when radiolabeled appropriately. Its ability to target adrenergically active tissues makes it particularly advantageous in oncology and cardiology settings .








